N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-methylbenzamide
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Overview
Description
“N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-methylbenzamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives have been used in various fields such as industrial chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is another method, known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, whole cells of Rhodotorula glutinis can reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug .Scientific Research Applications
Molecular Structure and Intermolecular Interactions
A study by Karabulut et al. (2014) focused on the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, analyzing its intermolecular interactions through single crystal X-ray diffraction and DFT calculations. The research highlighted the influence of these interactions on molecular geometry, emphasizing the importance of dimerization and crystal packing on the dihedral angles and rotational conformation of aromatic rings (Karabulut, H. Namli, R. Kurtaran, L. Yıldırım, J. Leszczynski, 2014).
Catalysis and Chemical Reactions
Al Mamari and Al Lawati (2019) synthesized N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide and discussed its potential as a directing group for metal-catalyzed C–H bond functionalization reactions, showcasing the compound's relevance in synthetic chemistry (Al Mamari, Yousuf Al Lawati, 2019).
Biosensing Applications
Karimi-Maleh et al. (2014) developed a highly sensitive biosensor for the electrocatalytic determination of glutathione and piroxicam, using a novel modified electrode based on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs. This study demonstrates the application of the compound in enhancing biosensor performance for detecting specific analytes in complex biological samples (Karimi-Maleh et al., 2014).
Antibacterial Activity
Ravichandiran et al. (2015) synthesized a series of derivatives including a similar compound and evaluated their antibacterial properties through molecular docking studies. One of the compounds showed promising activity against Proteus vulgaris, indicating the potential of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-methylbenzamide derivatives in developing new antibacterial agents (Ravichandiran, D. Premnath, S. Vasanthkumar, 2015).
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions might involve exploring more biological activities and applications of thiophene derivatives.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-4-3-5-14(8-12)15(18)17-11-16(2,19)9-13-6-7-20-10-13/h3-8,10,19H,9,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMSHYYZGMBTGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C)(CC2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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